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D-azidoasparagine DCHA salt CHA salt

Cat. No.: B1165762
M. Wt: 339.43
Attention: For research use only. Not for human or veterinary use.
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Description

Evolution of Unnatural Amino Acid Incorporation in Biological Systems

The methodology for integrating unnatural amino acids into biological systems has progressed from early, less precise methods to highly specific and efficient techniques. The initial approach involved residue-specific incorporation, where an amino acid analog would nonspecifically replace its natural counterpart during protein synthesis. A major advancement was the development of site-specific incorporation, which allows for the precise placement of a UAA at a predetermined location in a protein's sequence. This is largely accomplished by expanding the genetic code, which involves creating an engineered aminoacyl-tRNA synthetase and its corresponding tRNA that recognize a unique, non-standard codon, such as the amber stop codon. This powerful technique has been successfully applied across a variety of organisms, from bacteria to mammalian cells, transforming the landscape of protein engineering. nih.gov

Strategic Importance of Non-Proteinogenic Amino Acids in Advanced Chemical Research

Non-proteinogenic amino acids, a category that includes D-amino acids and other UAAs, hold considerable strategic value in modern chemical research. The inclusion of D-amino acids, for example, can render peptides significantly more resistant to degradation by proteases, which is a critical challenge in the development of peptide-based drugs. This enhanced stability can lead to a longer half-life and improved bioavailability in a biological system.

Furthermore, the diverse side chains of non-proteinogenic amino acids can serve as platforms for introducing novel chemical handles. These can include functionalities for "click chemistry," photo-crosslinking agents, or fluorescent tags. mdpi.com Such tools are instrumental for the precise labeling, imaging, and manipulation of proteins and other biomolecules, providing unprecedented insights into protein-protein interactions, enzymatic mechanisms, and cellular signaling pathways.

Overview of Azido-Functionalized Unnatural Amino Acids

Among the various classes of UAAs, azido-functionalized amino acids are particularly prominent. These compounds contain an azide (B81097) (-N₃) group, which is small, stable in biological environments, and, crucially, bioorthogonal. This means it does not typically react with the functional groups naturally present in biomolecules. The primary utility of the azide group is its ability to participate in highly efficient and specific chemical ligation reactions. The most notable of these are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). bldpharm.com These "click chemistry" reactions result in the formation of a stable triazole linkage and have broad applications, including:

Bioconjugation: Attaching various molecules like fluorophores, therapeutic agents, or polymers such as polyethylene (B3416737) glycol (PEG) to proteins. mdpi.com

Protein Labeling and Imaging: Enabling the visualization of protein localization and dynamics within living cells. wikipedia.org

Peptide Cyclization: Creating conformationally constrained peptides, which can lead to enhanced biological activity and stability.

Rationale for Utilizing D-azidoasparagine DCHA Salt in Research

The selection of D-azidoasparagine as its dicyclohexylammonium (B1228976) (DCHA) salt for research purposes is driven by a combination of its inherent chemical properties and practical handling advantages.

Stereochemistry: The D-configuration of the amino acid provides intrinsic resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This makes D-azidoasparagine a valuable component for designing more robust and long-lasting peptide-based research tools and potential therapeutics.

Azido (B1232118) Functionality: The azide group on the asparagine side chain acts as a versatile and bioorthogonal handle for click chemistry, permitting the specific chemical modification of any peptide or protein into which it is incorporated.

DCHA Salt Form: Many protected amino acid derivatives are oils or are otherwise difficult to crystallize, which complicates their purification and storage. Forming a dicyclohexylammonium (DCHA) salt is a widely used chemical strategy to produce a stable, crystalline solid that is significantly easier to handle, weigh, and store. Before this amino acid can be used in peptide synthesis, the free acid form must be liberated from the DCHA salt, a process typically achieved by treatment with an appropriate acid.

Data Tables

Table 1: Chemical Properties of D-azidoasparagine and Related Compounds Note: The physical properties for D-azidoasparagine are inferred from its L-stereoisomer, as enantiomers share identical physical properties such as molecular weight and density. The CAS number for the specific D-isomer DCHA salt is not publicly available.

PropertyD-azidoasparagine (inferred)L-azidoasparagine DCHA SaltDicyclohexylamine (B1670486) (DCHA)
IUPAC Name (2R)-2-azido-4-amino-4-oxobutanoic acid(2S)-4-amino-2-azido-4-oxobutanoic acid;N-cyclohexylcyclohexanamine nih.govN-Cyclohexylcyclohexanamine
Molecular Formula C₄H₆N₄O₃C₁₆H₂₉N₅O₃ nih.govC₁₂H₂₃N
Molecular Weight 158.12 g/mol 339.43 g/mol nih.gov181.32 g/mol
CAS Number Not available79410-49-4 nih.gov101-83-7

Properties

Molecular Formula

C16H29N5O3

Molecular Weight

339.43

Synonyms

dicyclohexylammonium (R)-4-amino-2-azido-4-oxobutanoate; N3-D-Asn-OH

Origin of Product

United States

Synthetic Methodologies for D Azidoasparagine Dcha Salt Cha Salt

Stereoselective Synthesis of Azido-Functionalized Asparagine Derivatives

The creation of D-azidoasparagine hinges on the stereocontrolled introduction of an azide (B81097) moiety onto the D-asparagine scaffold. This process requires careful selection of starting materials and reagents to ensure the retention of the desired stereochemistry at the α-carbon.

Preparation of Key Precursors and Asparagine Backbone Functionalization

The synthesis typically commences with a suitably protected form of D-asparagine. A common and effective precursor is Nα-tert-butoxycarbonyl-D-asparagine (Boc-D-Asn-OH). The Boc protecting group is crucial as it shields the α-amino group during subsequent chemical transformations, preventing unwanted side reactions, and can be removed under acidic conditions.

The preparation of Boc-D-asparagine is a well-established procedure. It generally involves the reaction of D-asparagine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. chemicalbook.comchemicalbook.comgoogle.com The reaction is typically carried out in a mixed solvent system, such as water and 1,4-dioxane (B91453) or tetrahydrofuran (B95107) (THF), with a base like sodium carbonate or sodium hydroxide (B78521) to maintain an alkaline pH (typically 9-10). chemicalbook.comgoogle.com The reaction mixture is stirred, often overnight, to ensure complete conversion. Following the reaction, the organic solvent is removed, and the aqueous solution is acidified to a pH of approximately 2-3, which causes the Boc-D-asparagine to precipitate as a white solid. chemicalbook.com This crude product can then be filtered, washed with water, and dried.

Reaction Step Reagents and Conditions Typical Yield Reference
N-Boc Protection of D-AsparagineD-Asparagine, (Boc)₂O, Na₂CO₃, Water/1,4-Dioxane, Room Temperature~90% chemicalbook.com

Introduction of the Azido (B1232118) Group via Diazo Transfer Methods

With the precursor in hand, the next critical step is the conversion of the primary amine to an azide. This transformation is most effectively achieved through a diazo-transfer reaction. A highly efficient reagent for this purpose is trifluoromethanesulfonyl azide (TfN₃), often referred to as triflyl azide. researchgate.net This reagent reacts with primary amines in the presence of a copper(II) catalyst to yield the corresponding azide under mild conditions. uni-konstanz.de

The synthesis of triflyl azide itself must be handled with care due to its potentially explosive nature. It is typically prepared by reacting trifluoromethanesulfonic anhydride (B1165640) with sodium azide in a biphasic system of water and an organic solvent like dichloromethane (B109758) or, more safely, toluene. uni-konstanz.demsu.edu For safety, the triflyl azide is usually generated and used immediately in solution without isolation.

The diazo-transfer reaction to form N-Boc-α-azido-D-asparagine would involve treating the N-Boc-D-asparagine with the freshly prepared triflyl azide solution. The reaction is catalyzed by a copper salt, such as copper(II) sulfate (B86663) (CuSO₄), and is carried out in a suitable solvent system, which may include methanol (B129727) and pyridine. researchgate.net The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Reaction Step Key Reagents Catalyst Notes Reference
Diazo-TransferTrifluoromethanesulfonyl Azide (TfN₃)Copper(II) Sulfate (CuSO₄)TfN₃ is a highly reactive and potentially hazardous reagent, typically prepared and used in situ. researchgate.netuni-konstanz.de

Salt Formation and Purification Strategies

Once the azido-functionalized asparagine derivative is synthesized, the focus shifts to its purification and stabilization. The formation of a dicyclohexylammonium (B1228976) (DCHA) salt is a highly effective method to achieve this.

Role of Dicyclohexylammonium (DCHA) and Cyclohexylammonium (CHA) Salt Formation in Compound Handling

N-protected amino acids, particularly those that are oily or difficult to crystallize in their free acid form, are often converted into salts to facilitate handling and purification. bachem.com DCHA salts are particularly favored because they tend to be highly crystalline, stable solids. bachem.comgoogle.comgoogle.com This crystallinity allows for efficient purification by recrystallization, which can effectively remove impurities that are difficult to separate by other means. google.com The formation of a stable, solid salt also improves the shelf-life of the compound. While both DCHA and cyclohexylammonium (CHA) salts serve this purpose, DCHA salts are frequently used for N-Boc protected amino acids. The term "CHA salt" in the context of "D-azidoasparagine DCHA salt CHA salt" is likely a misnomer or refers to a component used in a specific, non-standard preparation, as the standard is the formation of the DCHA salt.

Optimization of Crystallization and Chromatographic Purification Protocols

The crude N-Boc-D-azidoasparagine is dissolved in a suitable organic solvent, such as ethyl acetate (B1210297) or diethyl ether. To this solution, one equivalent of dicyclohexylamine (B1670486) (DCHA) is added. The DCHA salt of the azido-asparagine derivative will typically precipitate out of the solution. The solid can then be collected by filtration.

For purification, the DCHA salt can be recrystallized from a suitable solvent system, such as a mixture of ethyl acetate and hexane. google.com The purity of the resulting crystalline solid can be assessed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and melting point analysis. In some cases, if impurities persist, column chromatography on silica (B1680970) gel may be employed prior to salt formation. nih.gov

Liberation of D-azidoasparagine from DCHA Salt for Further Reactions

For use in subsequent reactions, such as peptide synthesis, the free carboxylic acid of D-azidoasparagine must be liberated from its DCHA salt. bachem.com This is typically achieved by an acid-base extraction procedure.

The DCHA salt is suspended or dissolved in an organic solvent like ethyl acetate or dichloromethane. bachem.compeptide.com This organic phase is then washed with an aqueous acid solution, such as 10% phosphoric acid or potassium bisulfate (KHSO₄) solution. bachem.compeptide.com The use of phosphoric or sulfuric acid is preferred over hydrochloric acid, as dicyclohexylamine can form a sparingly soluble chloride salt that complicates the separation. bachem.com During this process, the dicyclohexylamine is protonated and moves into the aqueous phase, while the free N-Boc-D-azidoasparagine remains in the organic layer. The organic phase is then washed with water to remove any residual acid, dried over an anhydrous salt like sodium sulfate, and the solvent is evaporated under reduced pressure to yield the free acid, often as an oil or foam. bachem.com The completion of the salt breaking can be monitored by TLC. bachem.com

Process Reagents Solvents Key Steps Reference
Liberation of Free AcidDCHA Salt, 10% Phosphoric Acid or KHSO₄Ethyl Acetate or Dichloromethane1. Suspend salt in organic solvent. 2. Wash with aqueous acid. 3. Separate organic layer. 4. Wash with water. 5. Dry and evaporate. bachem.compeptide.com

Acid-Mediated Procedures for Free Amino Acid Generation

The liberation of the free D-azidoasparagine from its DCHA salt is a critical step that involves the protonation of the carboxylate and the dicyclohexylamine, rendering the latter soluble in an aqueous phase for removal. A common and effective method for this transformation is the use of a mild acid, such as 10% phosphoric acid, in a biphasic system. bachem.com

The general procedure involves suspending the D-azidoasparagine DCHA salt in an organic solvent, such as ethyl acetate, tert-butyl methyl ether, or a mixture thereof. To this suspension, an aqueous solution of 10% phosphoric acid is added with vigorous stirring. The reaction proceeds until the solid DCHA salt is fully dissolved and two clear liquid phases are observed. The pH of the lower, aqueous phase should be acidic, typically in the range of 2-3, to ensure complete protonation of the dicyclohexylamine. bachem.com

Following the dissolution, the two phases are separated. The organic phase, now containing the free D-azidoasparagine, is washed again with the phosphoric acid solution to remove any residual dicyclohexylamine. Subsequently, the organic phase is washed multiple times with water until the pH of the aqueous washings is neutral or slightly acidic (≥4). The progress of the conversion can be monitored using thin-layer chromatography (TLC) to confirm the complete disappearance of the starting DCHA salt. Finally, the organic phase is dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the free D-azidoasparagine, which is often obtained as an oil or a solid. bachem.com It is important to avoid the use of hydrochloric acid, as it can form the sparingly soluble dicyclohexylammonium chloride, which would complicate the purification process. bachem.com

Parameter Condition Purpose
Acid 10% Phosphoric Acid (aq)Protonation of carboxylate and dicyclohexylamine
Solvent System Ethyl acetate, t-butyl methyl ether, or a mixtureDissolution of the free amino acid
pH of aqueous phase (initial) 2-3Ensure complete protonation of dicyclohexylamine
Washing 10% Phosphoric Acid, followed by WaterRemoval of dicyclohexylamine phosphate (B84403) and excess acid
Monitoring Thin-Layer Chromatography (TLC)To confirm reaction completion
Drying Agent Anhydrous Sodium SulfateRemoval of residual water from the organic phase

Table 1: Typical Conditions for the Acid-Mediated Generation of Free D-azidoasparagine from its DCHA Salt

Compatibility Considerations with Acid-Labile Protecting Groups

In peptide synthesis, amino acids are often protected with various groups to prevent unwanted side reactions. A key consideration during the liberation of D-azidoasparagine from its DCHA salt is the compatibility of the acidic conditions with any acid-labile protecting groups that may be present on the amino acid, such as the tert-butoxycarbonyl (Boc) group. creative-peptides.comnih.gov

The azido group itself is generally stable under both acidic and basic conditions commonly employed in peptide synthesis, including treatment with trifluoroacetic acid (TFA) and piperidine (B6355638). peptide.com This robustness makes it a versatile functional group for bioconjugation via "click chemistry".

However, protecting groups like Boc are designed to be removed under acidic conditions. creative-peptides.com Therefore, when working with N-Boc-D-azidoasparagine DCHA salt, the conditions for the removal of the DCHA salt must be carefully controlled to avoid premature cleavage of the Boc group. A critical parameter in this regard is temperature. Conducting the acid wash at low temperatures, for instance at -20°C, can significantly suppress the rate of Boc-deprotection while still allowing for the efficient removal of the DCHA salt. bachem.com

The choice of acid and its concentration are also crucial. While strong acids like neat TFA are used for complete Boc removal, the milder conditions used for DCHA salt cleavage (e.g., 10% phosphoric acid) are generally compatible with the Boc group, especially when the reaction time is kept to a minimum and the temperature is controlled. bachem.comcreative-peptides.com

Protecting Group Acid Stability Conditions for Cleavage Compatibility with DCHA Salt Removal
tert-Butoxycarbonyl (Boc) LabileStrong acids (e.g., TFA)Compatible with mild acid wash at low temperature (-20°C) bachem.com
9-Fluorenylmethyloxycarbonyl (Fmoc) StableBasic conditions (e.g., piperidine)Fully compatible
Benzyloxycarbonyl (Z) StableHydrogenolysis, strong acidsGenerally compatible
Azido group (-N3) StableStable to acid and baseFully compatible peptide.com

Table 2: Compatibility of Common Protecting Groups with Acid-Mediated DCHA Salt Cleavage

Reactivity and Chemical Transformations of D Azidoasparagine Dcha Salt Cha Salt

Role of the Azido (B1232118) Moiety as a Bioorthogonal Handle

The azido group is a premier example of a bioorthogonal chemical reporter. nih.gov Bioorthogonal chemistry refers to reactions that can occur within a living system without interfering with or being perturbed by the native biochemical processes. wikipedia.orgnih.gov For a functional group to be considered bioorthogonal, it must be abiotic, stable, and selectively reactive with a specific partner under physiological conditions. wikipedia.orgnih.gov The azide (B81097) group fulfills these criteria exceptionally well, as it is virtually absent in biological systems and does not react with the vast majority of endogenous functional groups. nih.govwikipedia.org

This unique property allows for the metabolic or synthetic incorporation of azido-containing molecules like D-azidoasparagine into biomolecules such as proteins and peptides. nih.govnih.gov Once incorporated, the azide acts as a chemical "handle" that can be selectively targeted with an exogenously supplied probe molecule containing a complementary reactive group. nih.gov This enables a wide range of applications, from the visualization of cellular processes to the tracking of biomolecules in real-time. nih.gov Key bioorthogonal reactions involving azides include the Staudinger ligation, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov

ReactionKey FeaturesBiological Compatibility
Staudinger Ligation Reaction between an azide and a phosphine (B1218219) to form an aza-ylide, which is then trapped.Generally biocompatible; can be slow. nih.gov
Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Highly efficient and regioselective reaction between an azide and a terminal alkyne. nih.govRequires a copper catalyst, which can be toxic to living cells, but biocompatibility is enhanced with specific ligands. nih.govnih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction between an azide and a strained cyclooctyne (B158145) that does not require a metal catalyst. nih.govwikipedia.orgHighly biocompatible due to the absence of a toxic catalyst, though kinetics can be slower than CuAAC. nih.govwikipedia.org

Nucleophilic Substitution Reactions Involving the Azido Group

The azide ion (N₃⁻) is an excellent nucleophile, making it highly effective in Sₙ2 reactions for forming carbon-nitrogen bonds. masterorganicchemistry.com It is considered more nucleophilic than most amines. masterorganicchemistry.com This reactivity can be harnessed in the synthesis of azido-containing compounds. For instance, α-azido amino acids can be synthesized from the corresponding α-hydroxy amino acids via nucleophilic substitution. acs.org

The azide group can also participate in nucleophilic acyl substitution. When reacted with an activated carbonyl compound, such as an acid chloride, the azide ion adds to the carbonyl carbon to form a tetrahedral intermediate, which then expels the leaving group to yield an acyl azide. masterorganicchemistry.com

General Scheme of Nucleophilic Acyl Substitution: Step 1: Nucleophilic attack by the azide ion on the carbonyl carbon. Step 2: Elimination of the leaving group to form the acyl azide. masterorganicchemistry.com

These acyl azides are valuable intermediates, most notably for their use in the Curtius rearrangement, where they rearrange upon heating to form an isocyanate, which can be subsequently converted to a primary amine. masterorganicchemistry.com

Reduction of the Azido Group to Amine Functionality

The reduction of an azide to a primary amine is a fundamental and widely used transformation in organic synthesis, particularly in peptide and amino acid chemistry where the azide can serve as a protected form of an amine. masterorganicchemistry.comresearchgate.net This conversion is valued for its high chemoselectivity and efficiency. A diverse array of reagents and methods can accomplish this reduction, allowing for compatibility with various functional groups present in the substrate. researchgate.netorganic-chemistry.org

Commonly employed methods for azide reduction include:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst like Palladium on carbon (Pd/C), Lindlar's catalyst, or Adams' catalyst (PtO₂) is a classic and effective method. researchgate.netorganic-chemistry.org

Complex Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can reduce azides, although their high reactivity may limit functional group tolerance. researchgate.netrsc.org

Staudinger Reduction: The reaction of an azide with a phosphine, such as triphenylphosphine (B44618) (PPh₃), followed by hydrolysis of the resulting aza-ylide intermediate, provides a mild method for reduction. researchgate.net

Thiol-based Reduction: Thiols like dithiothreitol (B142953) (DTT) can reduce azides, particularly under basic conditions. researchgate.net This reaction is relevant in solid-phase peptide synthesis (SPPS), where unintended azide reduction by thiol-based scavengers can occur during cleavage from the resin. researchgate.net

Reagent/MethodConditionsNotes
H₂/Pd-C Catalytic hydrogenationHighly efficient, but may affect other reducible groups (e.g., alkynes, alkenes). researchgate.netorganic-chemistry.org
LiAlH₄ Anhydrous ether or THFPowerful reducing agent; not very chemoselective. researchgate.net
PPh₃ then H₂O Staudinger ReductionVery mild and chemoselective. researchgate.net
NaBH₄/Catalyst Protic solventsMilder than LiAlH₄; may require a catalyst like tin(IV) 1,2-benzenedithiolate. organic-chemistry.org
Dithiothreitol (DTT) Basic conditions (e.g., during SPPS)Can cause unintended reduction of peptide azides. researchgate.net

Click Chemistry Reactions

The azide functional group is central to the concept of "click chemistry," a class of reactions that are rapid, high-yielding, and produce minimal byproducts. wikipedia.orgnih.gov The premier example of a click reaction is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable 1,2,3-triazole ring. nih.govwikipedia.org While the thermal version of this reaction requires high temperatures and yields a mixture of products, the copper(I)-catalyzed variant is highly controlled and efficient. wikipedia.orgorganic-chemistry.org

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction, uniting a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole. wikipedia.orgnih.gov This reaction proceeds under mild, often aqueous conditions, and is tolerant of a wide array of functional groups, making it exceptionally useful for bioconjugation, materials science, and pharmaceutical development. nih.govorganic-chemistry.org The copper(I) catalyst can be generated in situ from a copper(II) source, like CuSO₄, and a reducing agent, such as sodium ascorbate. wikipedia.org

The defining features of the CuAAC reaction are its remarkable rate and specificity.

Reaction Kinetics: The presence of the copper(I) catalyst dramatically accelerates the reaction, with reported rate enhancements of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition. organic-chemistry.org This allows the reaction to proceed rapidly to completion at room temperature, often in minutes. csic.es The reactivity can be influenced by the structure of the alkyne, with electron-deficient alkynes like propiolamides showing slightly higher reactivity. nih.gov

Regioselectivity: Unlike the uncatalyzed thermal reaction, which produces a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, the CuAAC reaction is highly regioselective. wikipedia.orgnih.gov The copper-catalyzed mechanism exclusively yields the 1,4-disubstituted triazole isomer. nih.govnih.gov This high degree of control is a key reason for its widespread adoption, as it ensures the formation of a single, well-defined product. In contrast, ruthenium-based catalysts can be used to selectively generate the 1,5-regioisomer. nih.govnih.gov

FeatureUncatalyzed (Thermal) CycloadditionCopper-Catalyzed (CuAAC) Cycloaddition
Reaction Rate Very slow, requires elevated temperatures (e.g., 98°C for 18 hours). wikipedia.orgExtremely fast (rate acceleration of 10⁷-10⁸), proceeds at room temperature. organic-chemistry.org
Regioselectivity Poor; produces a mixture of 1,4- and 1,5-isomers. wikipedia.orgnih.govExcellent; exclusively produces the 1,4-disubstituted isomer. nih.govnih.gov
Conditions High temperature. wikipedia.orgMild; aqueous conditions, room temperature, pH 4-12. organic-chemistry.org
Product Mixture of triazole regioisomers. wikipedia.orgSingle 1,4-disubstituted triazole. wikipedia.org

A primary challenge for applying CuAAC in living systems is the cytotoxicity associated with copper ions. nih.govnih.gov To mitigate this, various ligand systems have been developed that chelate the copper(I) ion. These ligands serve multiple crucial functions: they stabilize the catalytically active Cu(I) oxidation state against disproportionation and oxidation, protect biomolecules from copper-induced damage, and can further enhance reaction kinetics. nih.gov

The development of water-soluble, biocompatible ligands has been essential for the in vivo application of CuAAC. Some of the most significant ligand systems include:

Tris(triazolylmethyl)amine Ligands: This class is the most widely used.

TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) was one of the first effective ligands but has limited water solubility. nih.gov

THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is a more water-soluble analog of TBTA that accelerates the reaction and significantly reduces copper's toxicity, making it suitable for applications in living systems. nih.gov

BTTAA (2-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) is another highly effective and water-soluble ligand that can promote higher reaction efficiency than THPTA under certain conditions. nih.govjenabioscience.com

Other Ligand Systems: Bathophenanthroline disulfonate (BPS) and L-histidine have also been used as biocompatible ligands. nih.gov More recently, photoinducible systems using agents like sodium pyruvate (B1213749) have been developed to trigger the reaction with temporal control, further enhancing biocompatibility. rsc.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for a cytotoxic metal catalyst. magtech.com.cn This reaction relies on the inherent ring strain of a cyclic alkyne to accelerate the [3+2] cycloaddition with an azide, such as the one present in D-azidoasparagine. The release of this strain energy provides the driving force for the reaction to proceed efficiently at physiological temperatures and pH. magtech.com.cn

Design and Reactivity of Strained Alkyne Partners

The reactivity of the SPAAC reaction is critically dependent on the structure of the strained alkyne partner. Significant research has been dedicated to the design and synthesis of various cyclooctynes with tailored reactivity, stability, and solubility.

The first generation of cyclooctynes, such as cyclooctyne (OCT), exhibited moderate reactivity. Subsequent innovations led to the development of a diverse palette of strained alkynes with significantly enhanced reaction kinetics. Dibenzocyclooctynes (DIBO and DBCO) feature fused aromatic rings that increase ring strain and, consequently, reactivity. nih.govnih.gov Further modifications, such as the introduction of fluorine atoms (e.g., DIFO), lower the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), which also accelerates the cycloaddition. magtech.com.cn

More recent designs include bicyclononynes (BCN), which offer a good balance of high reactivity and stability. magtech.com.cn The reactivity of these strained alkynes can be quantified by their second-order rate constants, which vary over several orders of magnitude, allowing researchers to select the appropriate ligation partner for a specific application.

Below is a table summarizing various strained alkyne partners and their reported reactivity.

Strained Alkyne PartnerAbbreviationSecond-Order Rate Constant (M⁻¹s⁻¹) with Benzyl AzideKey Features
CyclooctyneOCT~10⁻³First generation, moderate reactivity.
4-DibenzocyclooctynolDIBO~0.1Increased reactivity due to fused aromatic rings. nih.gov
DibenzoazacyclooctyneDBCO / DIBAC~0.3High reactivity and good stability.
Difluorinated CyclooctyneDIFO~0.4Fluorine atoms enhance reactivity electronically. magtech.com.cn
BicyclononyneBCN~1.0High strain leads to very fast reaction rates.

This table presents a selection of common strained alkynes and their approximate second-order rate constants with a model azide. Actual reaction rates can vary depending on the specific azide, solvent, and temperature.

Catalyst-Free Bioconjugation Mechanisms

The mechanism of SPAAC is a concerted, pericyclic reaction that proceeds through a single transition state, avoiding the formation of reactive intermediates that could lead to side reactions in a biological setting. The azide, acting as a 1,3-dipole, reacts with the strained alkyne (the dipolarophile) to form a stable, five-membered triazole ring.

This catalyst-free nature is a major advantage of SPAAC for in vivo applications, as it circumvents the toxicity associated with the copper catalysts used in the related Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). magtech.com.cn The bioorthogonality of the azide and strained alkyne functional groups means they are unreactive towards the vast majority of biological molecules, ensuring that the ligation is highly specific to the intended targets. When D-azidoasparagine is incorporated into a peptide or protein, it can be selectively and efficiently labeled with a molecule functionalized with a strained alkyne, such as a fluorescent dye, an affinity tag, or a drug molecule.

Staudinger Ligation with Triarylphosphines

The Staudinger ligation is another powerful and widely used bioorthogonal reaction that forges a stable amide bond between an azide and a specifically engineered triarylphosphine. This reaction has proven to be an invaluable tool for chemical biology, enabling the modification of biomolecules in aqueous environments.

Mechanism and Product Formation

The classical Staudinger reaction involves the reaction of an azide with a triarylphosphine to form an aza-ylide intermediate, which is then hydrolyzed in water to yield an amine and a phosphine oxide. The Staudinger ligation, as developed by Bertozzi and coworkers, modifies the triarylphosphine to include an electrophilic trap, typically an ortho-ester group. nih.govresearchgate.net

The mechanism proceeds as follows:

Aza-ylide Formation: The triarylphosphine attacks the terminal nitrogen of the azide on D-azidoasparagine, leading to the formation of an aza-ylide intermediate with the concomitant release of dinitrogen gas.

Intramolecular Cyclization: The aza-ylide, being a potent nucleophile, rapidly attacks the proximal electrophilic ester trap in an intramolecular fashion. This results in a five-membered ring intermediate.

Hydrolysis: This intermediate is then hydrolyzed by water to yield the final ligation product, which is a stable amide bond, and a phosphine oxide byproduct.

This process results in the covalent and specific linkage of the molecule of interest to the biomolecule containing the D-azidoasparagine residue.

Applications in Aqueous Environments

A key advantage of the Staudinger ligation is its compatibility with aqueous environments, a prerequisite for most biological applications. The reactants are stable in water, and the reaction proceeds efficiently under physiological conditions. This has enabled the use of the Staudinger ligation for a wide range of applications, including:

Cell Surface Labeling: Azido-sugars can be metabolically incorporated into the glycans on the surface of living cells and subsequently labeled with phosphine-functionalized probes. nih.gov

Protein Engineering: The site-specific incorporation of azido-amino acids, such as D-azidoasparagine, into proteins allows for their precise modification with a variety of functional groups.

In Vivo Imaging: The bioorthogonality of the Staudinger ligation has been exploited for in vivo imaging applications.

The choice of triarylphosphine can influence the reaction kinetics and the properties of the final conjugate. Various phosphines have been developed with different substituents to enhance water solubility and reactivity.

Below is a table of commonly used triarylphosphines for Staudinger ligation.

Triarylphosphine ReagentKey Features
Triphenylphosphine-based (with ortho-ester)The original design for Staudinger ligation. researchgate.net
Water-soluble phosphines (e.g., with sulfonate groups)Improved solubility in aqueous buffers for biological applications.
PhosphinothiolsUsed in the "traceless" Staudinger ligation, where no part of the phosphine remains in the final product.

This table provides a general overview of classes of triarylphosphines used in Staudinger ligation.

Applications in Chemical Biology and Advanced Organic Synthesis

Peptide Synthesis and Modification

The incorporation of D-azidoasparagine into peptide chains allows for the creation of novel peptide analogues and bioconjugates with tailored properties. The azide (B81097) group is chemically stable under standard peptide synthesis conditions, yet it can be selectively reacted in the presence of all other natural amino acid side chains, making it a powerful tool for peptide engineering.

D-azidoasparagine is introduced into peptide sequences using well-established synthetic protocols, primarily Solid-Phase Peptide Synthesis (SPPS). nih.gov This method allows for the stepwise assembly of a peptide chain on a solid support. biorxiv.org

The standard approach for creating azide-containing peptides involves the use of suitably protected amino acids with azide functional groups in their side chains during SPPS. nih.gov The process begins with an amino acid anchored to a solid resin support. The peptide is then elongated in a series of cycles, each consisting of two main steps: deprotection of the N-terminal α-amino group of the resin-bound amino acid, followed by coupling of the next N-terminally protected amino acid in the sequence. This cycle is repeated until the desired peptide sequence is fully assembled. The use of automated synthesizers has made the incorporation of building blocks like D-azidoasparagine a routine and efficient process. biorxiv.org

Modern peptide synthesis predominantly uses two main protecting group strategies: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). nih.gov D-azidoasparagine is compatible with both methods, although Fmoc chemistry is generally preferred.

Fmoc Strategy: This is the most common method used today. The Nα-Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in an organic solvent. nih.gov The side-chain protecting groups, and the linkage to the resin, are designed to be stable to these basic conditions but are later cleaved with a strong acid, such as trifluoroacetic acid (TFA). iris-biotech.de The azide group of D-azidoasparagine is completely stable to the piperidine treatment and the final TFA cleavage, making the Fmoc strategy highly suitable for synthesizing azido-peptides. nih.gov

Boc Strategy: In this approach, the Nα-Boc group is removed with a moderately strong acid (like TFA), while the side-chain protecting groups are removed at the end of the synthesis with a much stronger acid, typically hydrogen fluoride (B91410) (HF). researchgate.net While the azide group is generally stable to TFA, the harsh HF cleavage conditions can sometimes lead to side reactions. Therefore, the milder deprotection and cleavage conditions of the Fmoc strategy are often favored for peptides containing sensitive functionalities like azides. nih.gov

StrategyNα-ProtectionDeprotection ReagentFinal CleavageCompatibility with Azide Group
Fmoc 9-fluorenylmethoxycarbonylBase (e.g., Piperidine)Strong Acid (e.g., TFA)High
Boc tert-butyloxycarbonylModerate Acid (e.g., TFA)Strong Acid (e.g., HF)Moderate to High

While incorporating azido (B1232118) amino acids is generally robust, several side reactions can occur, potentially lowering the yield and purity of the final peptide. iris-biotech.deresearchgate.net

Research has shown that peptides with an N-terminal α-azidoaspartate residue can undergo elimination of the azide ion when treated with reagents commonly used for Fmoc group removal. researchgate.net Another potential side reaction is the formation of triazoles. researchgate.net Aspartimide formation is a well-known side reaction affecting aspartate residues (and by extension, asparagine derivatives) and is catalyzed by both acids and bases. iris-biotech.de This can occur during Fmoc deprotection or final acid cleavage. iris-biotech.de Diketopiperazine formation is another common issue, especially when proline is the C-terminal residue, where the deprotected amino group of the growing chain attacks the penultimate peptide bond. iris-biotech.de

Side ReactionDescriptionConditions Favoring ReactionMitigation Strategy
Azide Elimination Loss of the azide ion (N₃⁻) from the amino acid residue. researchgate.netBasic conditions, particularly with N-terminal azido acids. researchgate.netCareful selection of base and coupling conditions; strategic placement of the azido acid away from the N-terminus.
Aspartimide Formation Intramolecular cyclization of the asparagine side chain to form a succinimide (B58015) derivative. iris-biotech.deAcidic or basic conditions (Fmoc deprotection, TFA cleavage). iris-biotech.deUse of protecting groups designed to suppress this cyclization; addition of HOBt during coupling.
Diketopiperazine (DKP) Formation Cyclization of the N-terminal dipeptide, leading to cleavage from the resin. iris-biotech.deBasic conditions used for Fmoc deprotection, especially with proline or other sterically unhindered amino acids at the C-terminus. iris-biotech.deUse of dipeptide building blocks; using resins that are more stable to DKP formation.
Triazole Formation Intramolecular cyclization involving the azide group. researchgate.netCan occur during reduction of the azide if not performed carefully. researchgate.netUse of optimized reduction conditions if the azide is to be converted to an amine.

The primary advantage of incorporating D-azidoasparagine is the ability to perform site-selective modifications on the resulting peptide. nih.gov The azide group acts as a bioorthogonal "chemical handle," meaning it does not react with any functional groups found in native biological systems but can be selectively targeted with a corresponding reaction partner. nih.gov This allows for the precise attachment of various molecules, such as fluorescent dyes, imaging agents, drug payloads, or polymers.

Several highly efficient and specific azide-mediated ligation reactions are commonly employed:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Often called "click chemistry," this reaction joins the azide with a terminal alkyne to form a stable triazole ring. It is extremely efficient and specific.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of the click reaction that uses a strained cyclooctyne (B158145). nih.gov The ring strain allows the reaction to proceed rapidly without a cytotoxic copper catalyst, making it suitable for use in living systems. nih.gov

Staudinger Ligation: This reaction occurs between an azide and a phosphine (B1218219) (typically a triarylphosphine bearing an ester trap), forming a stable amide bond. nih.gov

These techniques provide a powerful toolkit for developing advanced peptide conjugates for therapeutic, diagnostic, and fundamental research applications. nih.gov

Replacing a natural amino acid with D-azidoasparagine results in the synthesis of a peptide analogue. nih.gov These analogues are valuable for several reasons. The substitution of a backbone alpha-carbon with a nitrogen atom, as in azapeptides, produces an enzyme-resistant semicarbazide (B1199961) bond, which can significantly increase the peptide's stability against proteolytic degradation. biorxiv.org

The synthesis of azapeptide analogues of the 31-residue peptide hormone glucagon-like peptide-1 (GLP-1) has been demonstrated as a key application. biorxiv.org By incorporating aza-amino acids at sites sensitive to enzymatic cleavage, researchers can create longer-lasting therapeutics. biorxiv.org Furthermore, the azide handle in azidoasparagine-containing analogues allows them to be used as probes in chemical biology. For example, a peptide analogue can be introduced to a biological system, and the azide can then be used to "click" on a reporter tag (like biotin (B1667282) or a fluorophore) to identify binding partners or track the peptide's location.

Incorporation of D-azidoasparagine as an Unnatural Amino Acid Building Block

Bioconjugation Strategies

The azide group of D-azidoasparagine serves as a versatile chemical handle for bioconjugation, enabling the site-specific introduction of functionalities onto biomolecules. This is primarily achieved through bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly specific and can proceed under mild, aqueous conditions, making them ideal for modifying sensitive biological molecules.

Covalent Attachment of Labels and Probes to Biomolecules

The incorporation of D-azidoasparagine into peptides or proteins allows for the covalent attachment of a wide array of labels and probes. Once the azido-functionalized biomolecule is prepared, it can be reacted with an alkyne-containing molecule of interest, such as a fluorescent dye, a biotin tag for affinity purification, or a radiolabel for imaging. This strategy offers precise control over the location of the modification, provided that the D-azidoasparagine can be incorporated at a specific site during peptide synthesis or through enzymatic ligation.

The covalent bond formed, a stable triazole ring, ensures that the label is permanently attached to the biomolecule, allowing for robust downstream analysis. This approach is advantageous over non-covalent labeling methods, which can be prone to dissociation.

Engineering of Protein and Peptide Conjugates for Research Applications

The ability to create well-defined protein and peptide conjugates is crucial for many areas of research. By using D-azidoasparagine, researchers can engineer novel biomolecular constructs with tailored properties. For example, a peptide containing D-azidoasparagine can be conjugated to a larger protein, a nucleic acid, or a small molecule drug. This allows for the creation of targeted drug delivery systems, where a cell-penetrating peptide functionalized with D-azidoasparagine can be linked to a therapeutic agent.

Furthermore, the D-configuration of the amino acid can impart increased proteolytic stability to the resulting peptide conjugate, a desirable feature for in vivo applications. The table below illustrates the types of peptide conjugates that can be engineered using D-azidoasparagine.

Conjugate TypeAttached MoietyPotential Research Application
Peptide-FluorophoreFluorescein, Rhodamine, etc.Cellular imaging, FRET studies
Peptide-BiotinBiotinAffinity purification, Western blotting
Peptide-DrugDoxorubicin, Paclitaxel, etc.Targeted drug delivery
Peptide-ProteinAlbumin, AntibodiesIncreasing in vivo half-life, Targeted delivery

This table presents potential conjugate types based on the known reactivity of the azide group. Specific examples with D-azidoasparagine may vary based on experimental conditions.

Orthogonal Functionalization of Complex Biological Systems

The concept of orthogonal functionalization involves the selective modification of one type of molecule in the presence of many others. The azide group of D-azidoasparagine is bioorthogonal, meaning it does not react with the vast majority of functional groups found in biological systems. This allows for the specific labeling of a target molecule that has been engineered to contain D-azidoasparagine, even within the complex environment of a living cell.

For instance, if a protein is expressed in a cell with D-azidoasparagine incorporated into its structure, an alkyne-bearing fluorescent probe can be introduced to the cell, which will then selectively react with the azido-modified protein. This enables the visualization and tracking of the protein of interest in its native environment. This strategy is particularly powerful when combined with other bioorthogonal chemistries, allowing for the simultaneous and independent labeling of multiple cellular components.

Development and Utilization as Chemical Probes

The unique properties of D-azidoasparagine also make it a valuable component in the design and synthesis of chemical probes to investigate biological processes.

Investigation of Protein-Protein Interactions through Probe Conjugation

Chemical probes containing D-azidoasparagine can be utilized to study protein-protein interactions (PPIs). One common approach is photo-affinity labeling. In this strategy, a chemical probe is designed with a recognition element for one of the interacting proteins, the D-azidoasparagine for reporter tag attachment, and a photo-reactive group.

Upon binding to its target protein, the probe can be activated by light, causing it to covalently crosslink to the target protein and any nearby interacting partners. The D-azidoasparagine then provides a "click" handle to attach a biotin tag. This allows for the entire crosslinked complex to be pulled down and the interacting proteins to be identified by mass spectrometry. The use of the D-amino acid can help to create a more stable probe that is less likely to be cleaved by proteases during the experiment.

The following table outlines a general workflow for using a D-azidoasparagine-based probe to investigate protein-protein interactions.

StepDescriptionPurpose
1. Probe Design & SynthesisA peptide containing a recognition sequence, D-azidoasparagine, and a photo-reactive group is synthesized.To create a tool to capture the protein of interest and its binding partners.
2. Incubation with Cell LysateThe probe is incubated with a complex mixture of proteins.To allow the probe to bind to its target protein.
3. Photo-crosslinkingThe mixture is exposed to UV light.To covalently link the probe to the target protein and its interactors.
4. Click ReactionAn alkyne-biotin tag is "clicked" onto the azide of the D-azidoasparagine.To add a handle for purification.
5. Affinity PurificationThe biotinylated complexes are captured on streptavidin beads.To isolate the protein of interest and its bound partners.
6. AnalysisThe captured proteins are identified by mass spectrometry.To identify the proteins that interact with the target protein.

This table represents a generalized workflow. Specific protocols may vary.

Cellular Uptake and Localization Studies of Modified Biomolecules

While specific studies detailing the cellular uptake and localization of biomolecules modified solely with D-azidoasparagine are not extensively documented in publicly available research, the general principles of using azido-modified building blocks are well-established. When D-azidoasparagine is incorporated into peptides or other biomolecules, its cellular entry would likely be governed by the properties of the parent molecule. For instance, peptides containing D-azidoasparagine may be internalized through various mechanisms, including endocytosis.

Once inside the cell, the localization of the modified biomolecule can be visualized. By attaching a fluorescent probe to the azide group via click chemistry, researchers can employ techniques like confocal microscopy to track the biomolecule's distribution within cellular compartments. This allows for the investigation of its trafficking pathways and accumulation in specific organelles, providing insights into its biological function and mechanism of action. For example, studies with other azido-modified sugars have successfully visualized glycan trafficking and differential rates of endocytosis in live organisms. researchgate.net

Elucidation of Enzyme-Substrate Interactions in Biochemical Pathways

D-azidoasparagine can serve as a valuable probe for studying enzyme-substrate interactions. By replacing the natural amino acid asparagine with its azido-counterpart in a known substrate, researchers can investigate the binding and catalytic mechanisms of enzymes. The azide group, being relatively small, can often be accommodated within the active site of an enzyme, allowing the modified substrate to act as an inhibitor or a tool for photoaffinity labeling.

In photoaffinity labeling, a photolabile group can be attached to the azide. Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with nearby amino acid residues in the enzyme's active site. Subsequent proteomic analysis can then identify the labeled residues, providing a detailed map of the substrate-binding pocket. While specific research on D-azidoasparagine for this purpose is limited, the general approach with other azido-containing probes is a powerful method in enzymology.

Applications in Glycobiology Research

Glycobiology, the study of the structure, biosynthesis, and function of glycans, has been significantly advanced by the use of metabolic glycoengineering. This technique relies on the cellular uptake of unnatural, chemically modified monosaccharides and their incorporation into glycan chains.

Glycan Metabolic Engineering through Azide Incorporation

Although D-azidoasparagine is an amino acid, the principles of metabolic labeling with azides are highly relevant to glycobiology. N-linked glycosylation, a critical post-translational modification, involves the attachment of a glycan to an asparagine residue within a specific protein sequence. nih.gov While research has more prominently featured azido-modified sugars like N-azidoacetylmannosamine (ManNAz), the concept extends to modified amino acids. nih.govresearchgate.net

If cells are supplied with D-azidoasparagine, it could potentially be utilized by the cellular machinery in protein synthesis. If a protein containing D-azidoasparagine at a glycosylation site is processed by the glycosylation machinery, it would result in a glycoprotein (B1211001) bearing a bioorthogonal azide group. This would allow for the selective labeling and study of that specific glycoprotein.

Non-Invasive Glycan Imaging Techniques

A key application of incorporating azide-functionalized molecules into glycans is the ability to perform non-invasive imaging in living cells and even whole organisms. researchgate.net Once the azide-modified biomolecule is incorporated into a cell-surface glycan, a fluorescent probe can be attached via a bioorthogonal reaction. This allows for the visualization of glycan expression and dynamics in real-time without disrupting the biological system. nih.govresearchgate.net This technique has been used to study glycan biosynthesis and trafficking during embryonic development. researchgate.net While specific examples using D-azidoasparagine are not prevalent in the literature, its potential as a tool for such imaging studies is conceptually sound.

Methodologies for Glycomics Studies

Glycomics, the comprehensive study of the entire set of glycans in an organism, heavily relies on mass spectrometry. nih.gov The incorporation of azide-containing building blocks provides a powerful tool for glycomic analysis. nih.gov Glycoproteins containing an azido group can be selectively enriched from complex biological samples using affinity purification methods. For example, a biotin tag can be attached to the azide via click chemistry, allowing the modified glycoproteins to be captured on a streptavidin resin.

These enriched glycoproteins can then be identified and characterized by mass spectrometry, providing valuable information about the specific proteins that are glycosylated and the structures of their associated glycans. This approach helps to deconvolute the immense complexity of the glycoproteome.

Role in Radiochemistry and Isotopic Labeling

The azide group on D-azidoasparagine also presents opportunities for applications in radiochemistry and isotopic labeling. Stable isotopes are invaluable tools for tracing metabolic pathways and quantifying biomolecules. symeres.com

By synthesizing D-azidoasparagine with heavy isotopes, such as ¹³C or ¹⁵N, it can be used as a tracer in metabolic studies. When introduced into a biological system, the isotopically labeled D-azidoasparagine can be tracked as it is incorporated into various biomolecules. Mass spectrometry can then be used to detect the mass shift imparted by the heavy isotopes, allowing for the elucidation of metabolic fates and fluxes.

Furthermore, the azide group can be used to attach radiometals for imaging applications like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). A chelating agent can be appended to the azide via click chemistry, which can then sequester a radioactive metal ion. This strategy allows for the targeted delivery of radioactivity to specific biological targets for diagnostic imaging or radiotherapy. While the direct application of D-azidoasparagine in this context is yet to be widely reported, the chemical functionality it possesses makes it a candidate for such future developments.

Contributions to Materials Science and Biomaterials Design

The azide functionality of D-azidoasparagine makes it a valuable building block for the creation of advanced biomaterials with tailored properties for applications in tissue engineering and beyond.

Hydrogels are water-swollen polymer networks that are widely used as scaffolds in tissue engineering to mimic the native extracellular matrix (ECM). nih.govnih.govresearchgate.netrsc.org The properties of these hydrogels can be precisely controlled by incorporating functional molecules. Azido-functionalized components, like D-azidoasparagine, can be integrated into hydrogel precursors. nih.govresearchgate.net

These azide-modified hydrogels can then be cross-linked or functionalized using click chemistry. For example, a hydrogel scaffold containing D-azidoasparagine could be decorated with cell-adhesion peptides (like RGD) or growth factors that have been modified with an alkyne group. nih.gov This allows for the creation of a highly specific and controlled microenvironment to promote cell growth and tissue regeneration. nih.govnih.govresearchgate.net The use of D-amino acids can also impart resistance to degradation by enzymes released from cells. nih.gov

The surface properties of a material dictate its interaction with the biological environment. Modifying the surface of polymers with bioactive molecules is a common strategy to improve their biocompatibility or to impart specific functions. nih.govrsc.org The azide group of D-azidoasparagine is an excellent tool for surface modification via click chemistry. rsc.org

A polymer surface can be prepared with alkyne groups, and then D-azidoasparagine can be "clicked" onto the surface. This would present amino acid moieties on the material's surface, potentially influencing cell attachment and behavior. This technique is applicable to a wide range of materials, including polymer microspheres and nanoparticles, for applications in drug delivery and diagnostics.

Table 3: Polymer Surface Functionalization Using D-azidoasparagine

SubstrateModification StrategyFunctional Group IntroducedPotential Application
Polystyrene microspheresAlkyne functionalization followed by click reactionD-azidoasparagineDiagnostic assays
Poly(ethylene glycol) (PEG) hydrogelCo-polymerization with an alkyne-monomer, then click reactionD-azidoasparagineTissue engineering scaffold
Titanium implantSurface coating with an alkyne-polymer, then click reactionD-azidoasparagineImproved biocompatibility

Future Research Directions and Emerging Methodologies

Advancements in Stereoselective Synthesis of Azido-Asparagine Analogues

The biological function of amino acid analogues is critically dependent on their stereochemistry. Consequently, the development of robust and efficient methods for the stereoselective synthesis of D-azidoasparagine and its derivatives is a key area of future research. Current synthetic strategies often involve the transformation of chiral precursors. However, emerging methodologies are focusing on the direct and catalytic asymmetric synthesis of azido-containing amino acids.

Future advancements are anticipated in the following areas:

Catalytic Asymmetric Aziridination: The direct aziridination of alkenes, followed by regioselective ring-opening, presents a promising route to azido (B1232118) amino acids. researchgate.net Research into novel chiral catalysts, including those based on ruthenium-Salen complexes, is expected to yield higher enantioselectivities and broader substrate scopes. sci-hub.se The development of organocatalytic methods is also a burgeoning field, offering a metal-free alternative for the synthesis of structurally complex and highly enantioenriched aziridines as precursors to azido-asparagine analogues. researchgate.net

Enzymatic and Chemo-enzymatic Methods: The use of enzymes, or a combination of chemical and enzymatic steps, offers unparalleled stereocontrol. Future research will likely explore the engineering of aminotransferases or the discovery of novel enzymes capable of directly incorporating an azide (B81097) group or a precursor with high fidelity.

Improved Azide-Transfer Reagents: The development of new azide-transfer reagents that are safer and more efficient is an ongoing effort. Reagents like diphenylphosphoryl azide (DPPA) are already in use, but the quest for milder and more selective reagents continues. sci-hub.se

A comparative look at potential stereoselective synthetic methods is presented in Table 1.

Method Potential Advantages Areas for Future Development
Catalytic Asymmetric AziridinationDirect, atom-economical.Novel catalyst design, broader substrate scope.
Enzymatic SynthesisHigh stereoselectivity, mild reaction conditions.Enzyme discovery and engineering for azide incorporation.
Chiral Pool SynthesisReadily available starting materials.Multi-step, may have lower overall yield.
OrganocatalysisMetal-free, environmentally benign.Catalyst loading, reaction times.

Table 1: Comparison of Potential Stereoselective Synthetic Methods for Azido-Asparagine Analogues

Integration with Advanced High-Throughput Screening Platforms

High-throughput screening (HTS) is a cornerstone of drug discovery and chemical biology, enabling the rapid assessment of large compound libraries. assaygenie.com For D-azidoasparagine and its analogues to be fully exploited, their integration into HTS platforms is essential. This will facilitate the discovery of novel binding partners, enzyme inhibitors, and modulators of cellular processes.

Future directions in this area include:

Cell-Based HTS Assays: The development of cell-based assays where D-azidoasparagine is incorporated into proteins will allow for the screening of small molecules that modulate the interactions or functions of these modified proteins. mdpi.com These assays can be designed with fluorescent or luminescent readouts for compatibility with automated HTS systems. assaygenie.com

Mega-High-Throughput Screening: Platforms like the Fiber-Optic Array Scanning Technology (FAST) can screen millions to billions of compounds in a short period. nih.govacs.org Creating libraries of peptides or other molecules incorporating D-azidoasparagine for screening on such platforms could rapidly identify high-affinity binders to targets of interest. nih.govacs.org

Mass Spectrometry-Based HTS: Recent advances in mass spectrometry have enabled its use in HTS for identifying enzyme inhibitors. nih.gov An assay for an enzyme that processes asparagine, for example, could be adapted to screen for inhibitors using D-azidoasparagine as a probe. nih.gov

The table below illustrates the scale of various HTS platforms.

HTS Platform Typical Throughput (compounds/day) Common Readouts
Standard 96/384-well plate-based10,000 - 100,000Fluorescence, Luminescence, Absorbance mdpi.com
Cell MicroarraysUp to 1,000,000Fluorescence, High-Content Imaging mdpi.com
Fiber-Optic Array Scanning (FAST)>100,000,000 nih.govacs.orgFluorescence Intensity nih.govacs.org
Mass Spectrometry-Based Screening1,000 - 10,000Mass-to-charge ratio nih.gov

Table 2: Throughput of Advanced Screening Platforms

Novel Bioorthogonal Reactions for Enhanced Bioconjugation Efficiency

The utility of the azide group in D-azidoasparagine is realized through its bioorthogonal reactions, which allow it to be selectively tagged with a reporter molecule. nih.gov While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are the most established reactions, the development of new bioorthogonal reactions with improved kinetics, selectivity, and biocompatibility is a major research focus. nih.govresearchgate.net

Emerging trends in this area are:

Next-Generation Cycloadditions: Research into new strained alkynes and dienophiles for SPAAC and inverse-electron-demand Diels-Alder reactions aims to increase reaction rates and reduce background reactivity. ethz.ch

Metal-Catalyzed Reactions with Improved Biocompatibility: While CuAAC is highly efficient, the cytotoxicity of copper has been a concern. nih.gov The development of new copper-ligand systems that are more biocompatible, as well as the exploration of other metal catalysts like ruthenium, are active areas of investigation. ethz.ch

Stimuli-Responsive Bioorthogonal Reactions: The ability to trigger a bioorthogonal reaction with an external stimulus, such as light, would provide spatiotemporal control over bioconjugation. nih.gov This would be particularly valuable for studying dynamic processes in living cells.

The following table compares key features of prominent azide-based bioorthogonal reactions.

Reaction Key Reactant Advantages Limitations
Staudinger LigationPhosphinesFirst bioorthogonal reaction, no catalyst needed. nih.govSlow kinetics, phosphine (B1218219) oxidation. nih.gov
CuAACTerminal AlkynesFast kinetics, high efficiency. nih.govnih.govRequires copper catalyst, potential cytotoxicity. nih.gov
SPAACStrained AlkynesCopper-free, biocompatible. researchgate.netSlower than CuAAC, potential for side reactions. researchgate.net
Tetrazine LigationStrained Alkenes/AlkynesVery fast kinetics. researchgate.netTetrazine stability can be an issue.

Table 3: Comparison of Azide-Based Bioorthogonal Reactions

Computational Studies and Molecular Modeling for Predictable Reactivity and Application

Computational chemistry and molecular modeling are becoming indispensable tools in chemical biology for predicting the behavior of molecules and guiding experimental design. mdpi.com For D-azidoasparagine, computational approaches can provide valuable insights into its reactivity, conformational preferences, and interactions with biological systems.

Future research will likely leverage computational tools in the following ways:

Predicting Bioorthogonal Reactivity: Quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the transition states of bioorthogonal reactions involving D-azidoasparagine, helping to design more reactive and selective reaction partners. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the behavior of proteins containing incorporated D-azidoasparagine. plos.orgnih.gov This can reveal how the modification affects protein structure, dynamics, and interactions with other molecules. plos.orgnih.gov

In Silico Screening and Drug Design: Computational docking studies can be used to screen virtual libraries of compounds against enzymes that process asparagine, with D-azidoasparagine serving as a structural template for inhibitor design. plos.orgnih.gov This can help in identifying potential drug candidates that target these enzymes. nih.govacs.org

Computational Method Application to D-azidoasparagine Research Potential Insights
Molecular DockingPredicting binding of D-azidoasparagine analogues to enzyme active sites. plos.orgBinding affinity, key interactions for inhibitor design. plos.org
Molecular Dynamics (MD) SimulationsSimulating the behavior of proteins with incorporated D-azidoasparagine. nih.govEffects on protein structure, dynamics, and stability. nih.gov
Quantum Mechanics (QM)Modeling the electronic structure and reactivity of the azide group.Understanding reaction mechanisms, designing better bioorthogonal partners.
QM/MMStudying enzymatic reactions or bioorthogonal reactions in a biological environment. nih.govDetailed mechanistic insights, transition state analysis. nih.gov

Table 4: Computational Approaches in D-azidoasparagine Research

Expansion into Emerging Fields of Chemical Biology and Materials Science

The unique properties of the azide group position D-azidoasparagine and its analogues as valuable building blocks for applications beyond traditional bioconjugation.

Future explorations are anticipated in:

Proteomics and Activity-Based Protein Profiling (ABPP): Incorporating D-azidoasparagine into proteins will enable the use of click chemistry for the enrichment and identification of specific protein populations from complex biological samples.

Drug Delivery and Targeting: D-azidoasparagine could be incorporated into peptides or proteins designed to target specific cells or tissues. The azide group can then be used to attach therapeutic payloads or imaging agents.

Materials Science and Bionanotechnology: The azide group is a versatile handle for surface functionalization. D-azidoasparagine-containing peptides could be used to create novel biomaterials with tailored properties, such as self-assembling nanomaterials or functionalized surfaces for cell culture and biosensing. The principles of bioorthogonal chemistry are increasingly being applied in materials chemistry. nih.gov

The continued development of synthetic methodologies, bioconjugation techniques, and computational tools will undoubtedly unlock the full potential of D-azidoasparagine and its analogues, paving the way for new discoveries in both fundamental biology and applied science.

Q & A

Q. 1.1. What experimental steps are required to convert DCHA or CHA salts of D-azidoasparagine into free acids for peptide synthesis?

To utilize D-azidoasparagine DCHA/CHA salts in carbodiimide coupling, they must first be converted to free acids:

Dissolve the salt in dichloromethane (DCM).

Extract the solution three times with ice-cold aqueous KHSO₄ to remove the amine counterion.

Dry the organic layer with MgSO₄, filter, and evaporate under reduced pressure to isolate the free acid .
Note: Incomplete extraction may leave residual amine, interfering with coupling efficiency.

Q. 1.2. How do CHA and DCHA salts enhance the stability of acid-sensitive amino acid derivatives?

DCHA and CHA salts stabilize compounds by forming crystalline, non-hygroscopic solids that reduce decomposition during storage. For example, DCHA salts of nitro-containing intermediates (e.g., 3,5-dinitro-1,2,4-triazole) avoid explosive hazards associated with free acids .

Q. 1.3. What analytical techniques are recommended for characterizing DCHA/CHA salt purity?

  • HPLC : Quantify purity using reverse-phase methods with UV detection (e.g., 85.1% purity reported for a DCHA salt in cannabinoid synthesis ).
  • NMR : Confirm salt formation via cyclohexylamine proton signals (δ 1.0–2.5 ppm) and absence of free acid peaks.
  • Elemental Analysis : Validate stoichiometry of salt-counterion ratios .

Advanced Research Questions

Q. 2.1. How can kinetic contradictions in DCHA salt hydrolysis be resolved during reaction optimization?

DCHA (pKa = 10.48) hydrolysis is temperature-dependent, with activation energy Ea = 356.0 kJ·mol⁻¹. To suppress competing reactions (e.g., condensation):

  • Use low water concentrations (0.04 wt.%) to minimize hydrolysis.
  • Optimize reaction temperatures to favor desired pathways (e.g., oxidative dehydrogenation over side reactions) .
    Data Analysis Tip: Regression models (Table I in ) can isolate rate constants for parallel reactions.

Q. 2.2. What strategies mitigate low solubility or high viscosity during DCHA salt crystallization?

  • Solvent Optimization : Use methanol/water mixtures (e.g., 9:1 v/v) to improve solubility and recovery (Table 9 in ).
  • Additive Screening : Isopropanol (IPA) reduces viscosity in DCHA salt slurries, enabling efficient agitation .

Q. 2.3. How do DCHA and CHA salts influence reaction selectivity in multi-step syntheses?

DCHA salts can sterically hinder undesired side reactions. For example, in the synthesis of 7-COOH CBD, DCHA salt formation prevents resin catch–release steps, streamlining purification . CHA salts are preferred for smaller amines due to lower steric bulk .

Q. 2.4. How should researchers address discrepancies in salt stability under varying storage conditions?

  • Thermogravimetric Analysis (TGA) : Monitor decomposition thresholds (e.g., DCHA salts stable up to 150°C).
  • Hygroscopicity Tests : Compare weight gain in humid environments (e.g., CHA salts may absorb moisture faster than DCHA salts) .

Methodological and Data-Intensive Questions

Q. 3.1. What statistical approaches are recommended for validating synthetic yields in DCHA/CHA salt preparations?

  • Use triplicate experiments with standard deviations <5% for reproducibility.
  • Apply ANOVA to compare yields across solvent systems (e.g., MeOH vs. EtOH in Table 10 ).

Q. 3.2. How can researchers ensure data reproducibility in kinetic studies of DCHA salt reactions?

  • Document all variables (e.g., water content, stirring rates) using FAIR data principles.
  • Share raw datasets (e.g., time-concentration profiles) via repositories, as required by journals like Reviews in Inorganic Chemistry .

Q. 3.3. What protocols should be followed for reporting salt synthesis in compliance with GDPR and data-sharing policies?

  • Include a Data Availability Statement (DAS) detailing access to chromatograms, NMR spectra, and kinetic datasets.
  • Use templates from European Journal of Science and Mathematics Education to structure ethical declarations .

Troubleshooting and Contradiction Analysis

Q. 4.1. Why might DCHA salt formation fail during purification, and how can this be addressed?

  • Cause : Insoluble oils form due to high viscosity (e.g., in cannabinoid synthesis).
  • Solution : Add co-solvents like IPA (1 vol.) to solubilize intermediates and induce crystallization .

Q. 4.2. How to resolve conflicting activation energy values in DCHA salt degradation studies?

  • Root Cause : Competing reaction pathways (e.g., oxidation vs. hydrolysis).
  • Resolution : Use Arrhenius plots to decouple contributions from individual reactions (see kinetic model in ).

Emerging Applications

Q. 5.1. What pharmacological studies utilize DCHA salts beyond peptide synthesis?

DCHA salts of bioactive compounds (e.g., Hyperforin) act as TRPC6 channel agonists, modulating Ca²⁺ signaling in neuroinflammatory and anticancer research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.